Potassium 5-formylthiophene-2-trifluoroborate
Overview
Description
Potassium 5-formylthiophene-2-trifluoroborate is an organoboron compound with the molecular formula C5H3BF3KOS. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 5-formylthiophene-2-trifluoroborate can be synthesized through the reaction of thiophene-2-boronic acid with potassium bifluoride (KHF2) in the presence of a formylating agent such as formyl chloride. The reaction typically takes place in an organic solvent like dichloromethane or ethanol under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound involves scalable procedures that ensure high yield and purity. The process includes the use of automated reactors and precise control of reaction parameters to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Potassium 5-formylthiophene-2-trifluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The trifluoroborate group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include various substituted thiophenes, alcohols, and other functionalized derivatives .
Scientific Research Applications
Potassium 5-formylthiophene-2-trifluoroborate is widely used in scientific research due to its versatility:
Chemistry: It is a key reagent in cross-coupling reactions, enabling the formation of carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of potassium 5-formylthiophene-2-trifluoroborate involves its participation in transmetalation reactions during Suzuki-Miyaura coupling. The trifluoroborate group transfers from the boron atom to the palladium catalyst, facilitating the formation of a new carbon-carbon bond. This process is highly efficient and occurs under mild conditions .
Comparison with Similar Compounds
Similar Compounds
- Potassium 5-formylthiophene-2-boronic acid
- Potassium 5-formylthiophene-2-pinacolborane
- Potassium 5-formylthiophene-2-borate esters
Uniqueness
Potassium 5-formylthiophene-2-trifluoroborate stands out due to its stability and reactivity under a wide range of conditions. Unlike boronic acids and esters, trifluoroborates are more resistant to hydrolysis and oxidation, making them more suitable for various synthetic applications .
Properties
IUPAC Name |
potassium;trifluoro-(5-formylthiophen-2-yl)boranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BF3OS.K/c7-6(8,9)5-2-1-4(3-10)11-5;/h1-3H;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XERVPXDMNWPUFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(S1)C=O)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BF3KOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670218 | |
Record name | Potassium trifluoro(5-formylthiophen-2-yl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1025113-78-3 | |
Record name | Potassium trifluoro(5-formylthiophen-2-yl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium 5-Formyl-2-thiophenetrifluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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